molecular formula C13H14O3 B1426979 Methyl 3-(4-hydroxyphenyl)hex-4-ynoate CAS No. 865234-02-2

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate

Cat. No.: B1426979
CAS No.: 865234-02-2
M. Wt: 218.25 g/mol
InChI Key: BENPHURJTUUUSX-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is an organic compound with the molecular formula C13H14O3 It is characterized by the presence of a hydroxyphenyl group attached to a hex-4-ynoate moiety

Scientific Research Applications

Environmental Applications

A study by Ali, Rachman, & Saleh (2017) explored a resin with hydrophilic aminomethylphosphonate and hydrophobic pendants for environmental management. This resin showed efficacy in removing toxic metal ions and dyes from industrial wastewater, indicating potential applications in water technology and environmental cleanup.

Chemical Synthesis and Process Improvement

Research by Huo Xiao-jian (2010) focused on improving the yield of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, an antioxidant and raw material for other antioxidants. The study achieved a higher yield using KOH as a catalyst, contributing to more efficient production processes in chemical manufacturing.

Antimicrobial Activity

The antimicrobial properties of methyl 3-(4-hydroxyphenyl)hex-4-ynoate derivatives were investigated by Mukovoz et al. (2017). These compounds showed promise in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against various pathogens.

Antioxidant Properties

Research on the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related to this compound, was conducted by Stanchev et al. (2009). Their findings indicated that these compounds could serve as effective antioxidants, relevant in the context of preventing oxidative stress-related damage in biological systems.

Pharmaceutical Applications

A patent evaluation by Norman (2014) on the phosphatidylinositol 3-kinase-δ inhibitor, structurally related to this compound, showed potential in treating respiratory diseases. This suggests the relevance of similar compounds in developing new pharmaceuticals.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

    The compound is predicted to have high gastrointestinal absorption . It is predicted to be BBB permeant, indicating that it can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, suggesting that it is not likely to be actively transported out of cells . It is also not an inhibitor of major cytochrome P450 enzymes, suggesting that it may not significantly affect the metabolism of other drugs . Information on the excretion of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is not available.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C . Additionally, the compound’s solubility and therefore its bioavailability could be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-hydroxyphenyl)hex-4-ynoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)hex-4-ynoic acid with methanol in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out at a temperature of 65°C for 2 hours. The product is then extracted using ethyl acetate and purified by washing with water and brine, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to the laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The hydroxyphenyl group

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-11(9-13(15)16-2)10-5-7-12(14)8-6-10/h5-8,11,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENPHURJTUUUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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